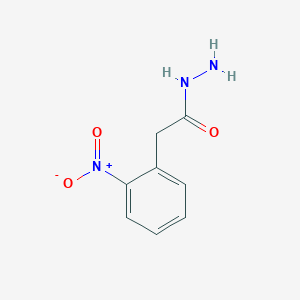

2-(2-Nitrophenyl)acetohydrazide

Descripción general

Descripción

2-(2-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O3 It is characterized by the presence of a nitrophenyl group attached to an acetohydrazide moiety

Métodos De Preparación

2-(2-Nitrophenyl)acetohydrazide can be synthesized through the reaction of acetohydrazide with 1-(4-nitrophenyl)ethanone. The reaction typically involves the use of solvents and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(2-Nitrophenyl)acetohydrazide undergoes various chemical reactions, primarily involving its hydrazide group. Some common types of reactions include:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The hydrazide group can participate in substitution reactions, forming new derivatives. Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and reducing agents. Major products formed from these reactions include hydrazides and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(2-nitrophenyl)acetohydrazide and its derivatives exhibit notable antimicrobial properties. In studies involving hydrazide-hydrazone compounds, those containing nitrophenyl substituents demonstrated promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compounds were tested using established guidelines, revealing selective inhibition against cancer cell lines, which highlights their potential for treating infections and cancer .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation. A study reported that certain hydrazide-hydrazone derivatives showed low IC50 values against various cancer cell lines, suggesting their effectiveness in cancer therapy . The presence of the nitrophenyl group was correlated with enhanced bioactivity, making these compounds candidates for further development in oncology.

Antithyroid Effects

Derivatives of this compound have also been synthesized and tested for antithyroid effects. A study found that these derivatives exhibited significant antithyroid activity in vitro and in vivo, indicating their potential use in managing hyperthyroidism . The compounds were evaluated through hormonal assays and histological examinations in animal models.

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of compounds featuring the acetohydrazide functional group. These compounds have shown efficacy in neutralizing free radicals and reactive oxygen species (ROS), which are implicated in various diseases . The mechanism of action involves hydrogen atom transfer to neutralize radicals like DPPH- (2,2-diphenyl-1-picrylhydrazyl), positioning them as promising candidates for developing antioxidant therapies .

Materials Science

Synthesis of Novel Derivatives

The synthesis of novel derivatives of this compound has been explored to enhance its properties for material applications. For instance, derivatives incorporating acrylamide moieties have been developed, showcasing diverse biological properties including antitumor activities via specific signaling pathway inhibition . Such modifications can lead to materials with tailored functionalities suitable for biomedical applications.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies have demonstrated that variations in substituents on the phenyl ring significantly influence the compound's efficacy against various biological targets . This insight is essential for guiding future synthetic efforts aimed at enhancing therapeutic profiles.

Mecanismo De Acción

The mechanism of action of 2-(2-Nitrophenyl)acetohydrazide involves its interaction with molecular targets through its hydrazide group. This group can form stable complexes with metals, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in oxidation, reduction, and substitution reactions, which can alter the activity of target molecules.

Comparación Con Compuestos Similares

2-(2-Nitrophenyl)acetohydrazide can be compared with other similar compounds, such as:

Cyanoacetohydrazide: A versatile intermediate used in the synthesis of various heterocyclic compounds.

Indole derivatives: These compounds possess diverse biological activities and are used in various therapeutic applications.

Thiazole derivatives: Known for their wide range of biological activities, including antimicrobial and antitumor properties.

Actividad Biológica

2-(2-Nitrophenyl)acetohydrazide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a nitrophenyl group attached to an acetohydrazide moiety, allows it to participate in various chemical reactions and biological interactions. This article provides a detailed overview of its biological activities, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C8H9N3O3

- Molecular Weight : 231.63 g/mol

- IUPAC Name : this compound; hydrochloride

- Physical State : Crystalline solid

The compound can be synthesized through the reaction of acetohydrazide with 2-nitrobenzaldehyde, typically using ethanol as a solvent and acetic acid as a catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of the nitro group is crucial as it triggers redox reactions within cells, leading to toxicity in various microorganisms, including bacteria and parasites .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

| Pseudomonas aeruginosa | Slightly less active |

| Mycobacterium tuberculosis | Potential for further study |

Studies have shown that compounds with nitro groups often serve as effective scaffolds for developing new bioactive molecules due to their wide spectrum of activities.

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications:

- Anticholinesterase Activity : This property suggests potential relevance in treating neurodegenerative diseases like Alzheimer’s disease.

- Antineoplastic Properties : The compound may exhibit anticancer activity, warranting further investigation into its efficacy against various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Formation of Hydrazones : The hydrazide group acts as a nucleophile, allowing the compound to form hydrazones through nucleophilic addition reactions with carbonyl compounds.

- Redox Reactions : The nitro group can undergo reduction, which may lead to the formation of reactive intermediates that interact with cellular components, resulting in microbial cell death .

- Metal Complexation : The compound can form stable complexes with metals, which may enhance its biological activity and stability in biological systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various nitro compounds, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotective Studies : Preliminary research has suggested that derivatives of this compound could inhibit acetylcholinesterase effectively, indicating potential for neuroprotective applications in Alzheimer’s treatment .

Propiedades

IUPAC Name |

2-(2-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHPUBNFOAAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409318 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114953-81-0 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural information presented in the abstract about 2-(2-Nitrophenyl)acetohydrazide?

A1: The abstract highlights key structural features of this compound obtained from crystallographic data []. It reveals that the molecule adopts a specific conformation in its solid state. For instance, the dihedral angle between the benzene ring and the acetohydrazide group is nearly perpendicular (87.62°), suggesting limited conjugation between these two parts of the molecule. Additionally, the nitro group is slightly twisted relative to the benzene ring (19.3°). These details about bond angles and planar arrangements are crucial for understanding the compound's potential reactivity, interactions with other molecules, and even its solid-state packing, which could influence properties like solubility. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.